N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazol-2-thiol in good yields with employing a convergent synthetic route .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Chemical Reactions Analysis
As shown in Scheme 1, a series of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides were synthesized from DHA by a two-step procedure; 2-amino-5-dehydroabietyl -1,3,4-thiadiazole 2 was readily afforded in 82 .Physical And Chemical Properties Analysis
The yield of N-(Thiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was 78% and its melting point was 271.4–272.5 °C .Scientific Research Applications
Microwave-Promoted Synthesis and Biological Activity
Microwave-assisted synthesis techniques have been employed to prepare a series of fused and non-fused 1,2,4-triazole derivatives, starting from related compounds. This approach not only speeds up the reaction processes but also contributes to the green chemistry by reducing the reaction times and energy consumption. The synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, showing potential for further investigation in these areas (Özil et al., 2015).
Synthesis, Spectroscopic, and Biological Activity
Novel series of heterocyclic compounds have been synthesized, characterized by various spectroscopic techniques, and tested for their antimicrobial and antifungal activities. Such studies are crucial for the development of new compounds with potential applications in treating infectious diseases, providing a foundation for further pharmacological studies (Patel & Patel, 2015).
Synthesis and Spectral Characteristics
Innovative synthetic routes have been developed to prepare N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, showcasing the versatility of these heterocyclic frameworks. The detailed spectral studies confirm the structures of the synthesized compounds, which is essential for the clear understanding of their chemical properties and potential biological functions (Zadorozhnii et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6OS/c1-3-11-20-22-14(26-11)19-13(25)12-8(2)24(23-21-12)10-6-4-5-9(7-10)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJIKBXMIBKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
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